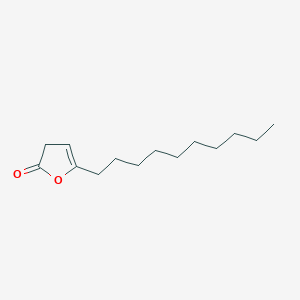

2(3H)-Furanone, 5-decyl-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

83469-89-0 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

5-decyl-3H-furan-2-one |

InChI |

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h11H,2-10,12H2,1H3 |

InChI Key |

FLHXQCACDMPAIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CCC(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes for 2(3H)-Furanones

Cyclization Reactions of Appropriate Precursors

The formation of the 2(3H)-furanone ring is frequently accomplished through the cyclization of suitable acyclic precursors. A common strategy involves the lactonization of γ-hydroxy acids or their ester derivatives. For instance, the synthesis of 5-substituted dihydro-2(3H)-furanones can be achieved through the cyclization of corresponding 4-hydroxybutanoic acids. This intramolecular esterification is often catalyzed by acid.

Another approach involves the bis(tributyltin)-initiated atom transfer cyclization of 4-pentenyl iodoacetates. nih.gov This radical cyclization method leads to the formation of 5-(3-iodopropyl)-substituted dihydro-2(3H)-furanones in high yields. nih.gov The reaction can be performed at elevated temperatures or at room temperature with the addition of a Lewis acid catalyst like BF3*Et2O. nih.gov

Furthermore, diazotization of appropriate precursors followed by cyclization represents another route. For example, coupling diazotized anilines with a 5-phenyl-2(3H)-furanone derivative in an acidic medium can yield furanone structures.

| Precursor Type | Reaction Type | Key Reagents/Conditions | Product Type |

| γ-Hydroxy Acids | Lactonization | Acid catalyst, heat | Dihydro-2(3H)-furanones |

| 4-Pentenyl Iodoacetates | Atom Transfer Radical Cyclization | Bis(tributyltin), 80°C or BF3*Et2O, room temp. | 5-(3-Iodopropyl)-dihydro-2(3H)-furanones |

| Aroyl Propionic Acids / Anilines | Diazotization/Cyclization | Sodium nitrite, acetic anhydride, HCl | 3-Arylazo-2(3H)-furanones |

Solid-Phase Synthesis Approaches

Solid-phase synthesis offers a powerful platform for the combinatorial synthesis of furanone libraries, enabling the rapid generation of diverse derivatives. scienceasia.org This methodology involves attaching a precursor to an insoluble resin support, performing chemical transformations, and then cleaving the final product from the resin.

One reported solid-phase approach for the synthesis of substituted 4-amino-5-hydroxy-2(5H)-furanones utilizes a scavenger isocyanate resin. scienceasia.org In this method, halogenated 5-hydroxy-2(5H)-furanone building blocks are attached to the resin via a carbamate (B1207046) linkage. Subsequent reaction with various amines leads to the formation of a library of 4-amino-5-hydroxy-butenolides, which are then cleaved from the resin. scienceasia.org This technique allows for the systematic variation of substituents at different positions of the furanone scaffold. scienceasia.org

Another solid-phase strategy employs an activated carbonate linker on a Wang resin. mdpi.com α-Hydroxy acids are loaded onto the resin and used as acylating agents for active methylene (B1212753) compounds. The resulting intermediates undergo a cyclative cleavage to yield 3,5-disubstituted-2-aminofuranones. mdpi.com

| Resin Type | Linkage | Key Reaction Steps | Product Type |

| Isocyanate Scavenger Resin | Carbamate | Resin attachment, amine reaction, cleavage | 4-Amino-5-hydroxy-2(5H)-furanones |

| Wang Resin with Carbonate Linker | Carbonate | α-Hydroxy acid loading, C-acylation, cyclative cleavage | 3,5-Disubstituted-2-aminofuranones |

Cross-Coupling Reactions in Furanone Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for the synthesis of substituted 2(5H)-furanones. ysu.am These reactions allow for the introduction of various aryl, heteroaryl, and vinyl groups at specific positions on the furanone ring.

A common strategy involves the use of 4-tosyl-2(5H)-furanone as a coupling partner with boronic acids in Suzuki-Miyaura cross-coupling reactions. ysu.am This method provides an efficient and facile route to a wide range of 4-substituted 2(5H)-furanones. ysu.am The tosylate is preferred over the corresponding triflate due to its greater stability and lower cost of the synthetic reagents. ysu.am

Stille cross-coupling reactions have also been employed, reacting a furanone derivative with organotin reagents to introduce new substituents. unipi.it For example, a Stille-type reaction between a brominated furanone and (E)-2-phenylethenyltributyltin has been used to synthesize a 4-styryl-2(5H)-furanone derivative. unipi.it

| Coupling Reaction | Furanone Substrate | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | 4-Tosyl-2(5H)-furanone | Boronic Acids | PdCl2(PPh3)2 | 4-Substituted 2(5H)-furanones |

| Stille | Brominated 2(5H)-furanone | Organotin Reagents | Pd(dba)2/AsPh3 | 4-Substituted 2(5H)-furanones |

Maillard-Type Reactions

The Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars, can lead to the formation of various heterocyclic compounds, including furanones. nih.govnih.gov While not a targeted synthetic route for a specific compound like 5-decyl-2(3H)-furanone, it is a significant pathway for the formation of furanones in food chemistry. nih.gov

The formation of 4-hydroxy-3(2H)-furanones is a well-documented outcome of the Maillard reaction. nih.gov For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) is formed from the thermal degradation of sugars like rhamnose and fructose. imreblank.ch The general mechanism is thought to proceed through 2,3-enolisation leading to 1-deoxyosones as intermediates. imreblank.ch

The carbon skeleton of the starting sugar often dictates the resulting furanone structure. imreblank.ch While hexoses typically yield furanones like Furaneol (B68789), pentoses can form norfuraneol. imreblank.ch However, studies have shown that furanones can also be generated from pentoses in the presence of amino acids through chain elongation involving Strecker aldehydes. imreblank.ch

| Reactants | Key Intermediates | Furanone Products |

| Reducing Sugars (e.g., Hexoses, Pentoses) and Amino Acids | 1-Deoxyosones, Strecker Aldehydes | 4-Hydroxy-3(2H)-furanones (e.g., Furaneol, Norfuraneol) |

Intramolecular Cyclization Methods

Intramolecular cyclization is a powerful strategy for constructing the furanone ring from a single precursor molecule containing all the necessary atoms. These reactions are often catalyzed and can proceed with high efficiency and stereoselectivity.

A notable example is the phosphine-catalyzed intramolecular cyclization of α-nitroethylallenic esters. nih.govacs.orgnih.govresearchgate.net This method provides a practical and stereoselective synthesis of (Z)-furan-2(3H)-one oxime derivatives in excellent yields. nih.govacs.orgnih.gov The proposed mechanism involves a phosphine-catalyzed Michael addition of an alkylideneazinate followed by rearrangement of the cyclic nitronate. nih.govacs.orgnih.gov

Another approach is the gold-catalyzed intramolecular cyclization of γ-hydroxyalkynones, which yields 3(2H)-furanones. acs.org Electrophilic cyclization of 2-alkynyl-2-silyloxy carbonyl compounds using N-iodosuccinimide (NIS) is another method to construct 4-iodo-3-furanones. organic-chemistry.org

| Precursor | Catalyst/Reagent | Product Type |

| α-Nitroethylallenic Esters | Phosphine | (Z)-Furan-2(3H)-one Oximes |

| γ-Hydroxyalkynones | Gold(I) Catalyst | 3(2H)-Furanones |

| 2-Alkynyl-2-silyloxy Carbonyl Compounds | N-Iodosuccinimide (NIS) | 4-Iodo-3-furanones |

Wittig Method for Furanone Synthesis

The Wittig reaction and its variations can be adapted for the synthesis of the furanone ring. A facile synthesis of furan-2(3H)-ones has been developed through a sequential O-acylation/intramolecular Wittig reaction. researchgate.net This process utilizes a 2-(triphenylphosphoranylidene)-succinic acid 1-ester, which reacts with an acid chloride in the presence of a base to produce the furan-2(3H)-one in good yields. researchgate.net

An unusual Wittig rearrangement/alkylative cyclization sequence has also been reported for the synthesis of highly substituted 3-hydroxy-2-furanone derivatives. acs.orgnih.gov In this reaction, methyl O-(alkynylmethyl) glycolate (B3277807) derivatives are treated with dialkylboron triflates and a base. The transformation appears to proceed through an initial 2,3-Wittig rearrangement of a boron ester enolate, followed by an alkylative cyclization that incorporates an alkyl group from the boron reagent into the final product. acs.orgnih.gov

| Precursor | Key Reagents | Reaction Type | Product Type |

| 2-(Triphenylphosphoranylidene)-succinic acid 1-ester | Acid Chloride, DMAP | O-acylation/Intramolecular Wittig | Furan-2(3H)-ones |

| Methyl O-(alkynylmethyl) glycolate derivatives | Dialkylboron triflates, Hünig's base | Wittig Rearrangement/Alkylative Cyclization | 3-Hydroxy-2-furanones |

Targeted Synthesis of 2(3H)-Furanone, 5-decyl- and its Analogs

The synthesis of 2(3H)-furanones, particularly those bearing long alkyl chains like the 5-decyl- derivative, is a topic of significant interest in organic chemistry. These structures serve as important intermediates and are found in various natural products.

Approaches for Long-Chain Alkyl-Substituted 2(3H)-Furanones

The introduction of a long alkyl chain at the C5 position of the 2(3H)-furanone ring can be accomplished through several synthetic routes. These methods often involve the cyclization of a linear precursor or the modification of a pre-existing furanone scaffold.

One prominent strategy involves the acid-catalyzed cyclization, or lactonization, of γ-hydroxycarboxylic acids or their ester derivatives. For long-chain alkyl-substituted furanones, this would typically start from a corresponding 4-hydroxytetradecanoic acid. The cyclization is generally promoted by a strong acid catalyst in an organic solvent.

Another powerful technique is olefin cross-metathesis. For instance, a furanone precursor bearing a terminal alkene can be reacted with a long-chain olefin like 1-dodecene (B91753) in the presence of a ruthenium-based catalyst, such as Grubbs' II catalyst. The resulting unsaturated side chain is then hydrogenated, typically using a palladium on carbon (Pd/C) catalyst, to yield the saturated long-chain alkyl-substituted furanone. uni-regensburg.de This two-step process offers high efficiency for installing long alkyl chains. uni-regensburg.de

Alkylation of furan (B31954) derivatives also presents a viable pathway. This can involve the use of organometallic reagents, such as Grignard reagents, in a nucleophilic substitution reaction with a suitable furan-based electrophile.

The table below summarizes key synthetic approaches for related long-chain alkyl-substituted furanones.

| Synthetic Approach | Starting Materials Example | Key Reagents/Catalysts | Description |

| Acid-Catalyzed Lactonization | 4-Hydroxydodecanoic acid | Sulfuric acid, Toluene | Involves the intramolecular cyclization of a hydroxy-substituted acid precursor to form the lactone ring. |

| Olefin Cross-Metathesis & Hydrogenation | Benzoate with a terminal alkene, 1-Dodecene | Grubbs' II catalyst, Pd/C, H₂ | An initial metathesis reaction installs an unsaturated long alkyl chain, which is subsequently reduced to a saturated chain. uni-regensburg.de |

| Alkylation of Furan Derivatives | Furan derivative, Dodecyl bromide | Grignard reagents, Palladium catalysts | Involves nucleophilic substitution or transition-metal-catalyzed coupling to attach the alkyl chain. |

Optimization of Reaction Conditions for Desired Product Formation

Achieving high yields and purity in the synthesis of 2(3H)-furanone, 5-decyl- necessitates careful optimization of reaction conditions. The choice of solvent, temperature, catalyst, and reaction time are critical parameters that can significantly influence the outcome of the synthesis.

For lactonization reactions, parameters such as the concentration of the acid catalyst and the reaction temperature must be fine-tuned. For example, using sulfuric acid in methanol (B129727) or ethanol (B145695) at temperatures between 60–80°C has been reported to give good yields for similar structures. The use of milder catalysts like p-toluenesulfonic acid (PTSA) can sometimes be advantageous to minimize side reactions.

In asymmetric syntheses, controlling stereochemistry is paramount. This can be achieved by using chiral catalysts and optimizing the temperature. Lower temperatures, often in the range of –20°C to 0°C, are known to reduce racemization during the lactonization step.

Systematic screening of reaction parameters, a practice known as Design of Experiments (DoE), can be a powerful tool for optimization. acs.org This involves varying multiple factors simultaneously to identify the optimal conditions for product formation. acs.org Another approach is the "One Factor At a Time" (OFAT) method, where one parameter is varied while others are kept constant to gauge its effect on the reaction yield. acs.org

The following table outlines key parameters and their typical optimization focus for furanone synthesis.

| Parameter | Focus of Optimization | Examples of Conditions/Reagents | Expected Outcome |

| Catalyst | Screening for efficiency and selectivity | Sulfuric acid, p-toluenesulfonic acid (PTSA), Chiral Lewis acids | Improved yield and enantiomeric excess. |

| Temperature | Control of reaction rate and side reactions | Low temperatures (-20°C to 0°C) for asymmetric synthesis | Reduced racemization and enhanced selectivity. |

| Solvent | Solubilization of reagents and influence on reactivity | Toluene, Dichloromethane, Tetrahydrofuran (THF) | Maximized reaction rates and product purity. |

| Base (if applicable) | Promotion of specific reaction pathways | Potassium tert-butoxide (t-BuOK) organic-chemistry.org | Efficient formation of desired intermediates. organic-chemistry.org |

Strategies for Functional Group Introduction and Side-Chain Modifications

The 2(3H)-furanone core is a versatile scaffold that allows for various modifications to introduce new functional groups and alter side-chains. These modifications are crucial for creating analogs with diverse chemical properties.

A common strategy involves the alkylation of the furanone ring. For example, 4-alkylated 3(2H)-furanones can be synthesized through an alkylative intramolecular cyclization of sulfonium (B1226848) salts. organic-chemistry.org This method utilizes commercially available alkyl halides and a base like potassium tert-butoxide (t-BuOK) under mild conditions. organic-chemistry.org

The side-chain itself can be modified. For instance, a parent 3(2H)-furanone can be prepared and then undergo a series of reactions to create a library of derivatives with different side chains. mdpi.com This approach allows for the systematic study of structure-activity relationships. The ketone functional group present in some furanone precursors provides a site for various chemical transformations, including reductions to alcohols or reactions with Grignard reagents to introduce new carbon-carbon bonds. chemicalbook.com

Conversion of 2(3H)-Furanones into Novel Heterocyclic Architectures

2(3H)-Furanones are valuable precursors for the synthesis of other heterocyclic systems due to the reactivity of the lactone ring. tandfonline.com The facile ring-opening of the furanone nucleus by nucleophiles is a key transformation that enables access to a wide variety of different heterocyclic architectures. tandfonline.comresearchgate.net

For example, reaction with hydrazine (B178648) hydrate (B1144303) can open the furanone ring to form the corresponding acid hydrazides. nih.govnih.gov These intermediates are versatile building blocks for constructing new heterocyclic rings. They can be cyclized to form pyridazinones, 1,3,4-oxadiazoles, or 1,2,4-triazoles. nih.govnih.gov

Similarly, reacting 2(3H)-furanones with benzylamine (B48309) can lead to different products depending on the reaction conditions. At room temperature, open-chain N-benzylamides are typically formed. nih.gov However, under reflux conditions, the reaction can proceed further to yield 2(3H)-pyrrolones, which are five-membered nitrogen-containing heterocycles. nih.gov These transformations highlight the utility of 2(3H)-furanones as synthons for a diverse range of heterocyclic compounds. researchgate.net

| Original Heterocycle | Reagent | Resulting Heterocycle(s) | Reference |

| 2(3H)-Furanone | Hydrazine Hydrate | Pyridazinone, 1,3,4-Oxadiazole, 1,2,4-Triazole | nih.gov, nih.gov |

| 2(3H)-Furanone | Benzylamine | 2(3H)-Pyrrolone | nih.gov |

| 2(3H)-Furanone | Various Nitrogen Nucleophiles | Pyrrolones, Pyridazinones, Pyrazoles, Oxadiazoles | researchgate.net, tandfonline.com |

Biological Activities and Mechanistic Investigations of 2 3h Furanones

Antimicrobial Properties

General Antimicrobial Activity of 2(3H)-Furanone Derivatives

2(3H)-Furanone derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. ekb.egresearchgate.net Their potential as antimicrobial agents has been a particular area of interest for researchers. ekb.egresearchgate.netresearchgate.net These compounds are often seen as valuable starting materials for the synthesis of other heterocyclic compounds with enhanced biological activities. ekb.egresearchgate.net

The antimicrobial potential of furanone derivatives extends to a variety of microorganisms. researchgate.net For instance, some synthesized furanone compounds have shown promising activity against both bacterial and fungal strains. researchgate.net The structural diversity of these derivatives allows for the fine-tuning of their biological effects. The basic furanone structure is a versatile scaffold that can be modified to create a wide array of compounds with different pharmacological profiles. researchgate.net

Specificity Against Bacterial Strains (e.g., Gram-Positive, Gram-Negative Bacteria, Fungi)

The antimicrobial action of 2(3H)-furanone derivatives can exhibit specificity towards different types of microorganisms. Some derivatives have shown selective activity against Gram-positive bacteria, such as Staphylococcus aureus, while being less effective against Gram-negative bacteria. nih.govresearchgate.net For example, the compound F105, a chlorinated 2(5H)-furanone derivative, demonstrated highly selective activity against Gram-positive bacteria, including biofilm-embedded S. aureus. nih.govresearchgate.net In contrast, Gram-negative bacteria were found to be impermeable to this compound and thus not susceptible to its effects. nih.govresearchgate.net

Other studies have reported on furanone derivatives with activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus flavus and Candida albicans. nih.gov For instance, a 2(5H)-furanone derivative containing an l-borneol fragment, F131, has shown antimicrobial activity against both S. aureus and C. albicans. nih.gov Furthermore, some synthesized furanone derivatives have been effective against Escherichia coli and Staphylococcus aureus. The specific substitutions on the furanone ring play a crucial role in determining the spectrum of antimicrobial activity.

Proposed Mechanisms of Microbial Cell Inhibition

The mechanisms by which 2(3H)-furanone derivatives inhibit microbial cells are multifaceted. One proposed mechanism involves the induction of reactive oxygen species (ROS) within the bacterial cells. nih.govresearchgate.net The compound F105, for example, is believed to penetrate Gram-positive bacteria and induce ROS formation, leading to damage of intracellular proteins. nih.govresearchgate.net This simultaneous induction of ROS and damage to proteins involved in ROS utilization impairs the cell's defense mechanisms. nih.govresearchgate.net

Another key mechanism is the disruption of quorum sensing (QS) systems, which are crucial for bacterial communication and virulence. nih.govnih.gov Furanones can interfere with the signaling molecules used in QS, thereby inhibiting processes like biofilm formation and the production of virulence factors. nih.govnih.gov This interference can occur through various means, including competing with the natural signaling molecules for binding to their receptors. researchgate.net

Quorum Sensing (QS) Modulation and Biofilm Control

Interference with Quorum Sensing Systems (e.g., AHL and AI-2 mediated pathways)

Quorum sensing is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors. youtube.comyoutube.com This process relies on the production and detection of signaling molecules called autoinducers. youtube.com 2(3H)-Furanone derivatives, particularly halogenated furanones, have been identified as potent inhibitors of QS systems. nih.gov

Structure Activity Relationship Sar Studies

Influence of Side-Chain Substituents on Biological Activity

The nature of the substituent at the C-5 position of the furanone ring is a critical determinant of biological activity. The length and functionality of this side-chain can dramatically alter the compound's physical properties, such as lipophilicity, and its ability to bind to target receptors.

The presence of a long alkyl chain, such as the decyl group in 2(3H)-Furanone, 5-decyl-, imparts significant lipophilicity to the molecule. This property can influence its solubility and ability to traverse biological membranes. Research on analogous furanones has shown that the length of the alkyl chain is a key factor in their biological effects, particularly as quorum sensing inhibitors. For instance, some studies have indicated that furanones with alkyl chains longer than six carbons may exhibit reduced inhibition of biofilm formation, potentially due to decreased aqueous solubility ucc.ie. Conversely, other research on N-acylhomoserine lactones (AHLs), which are structurally related to furanones, has demonstrated that compounds with C10 to C14 acyl side chains can be potent inhibitors at low concentrations.

Recent investigations into marine-derived furanones have also highlighted the importance of longer alkyl chain substitutions in compounds with anti-quorum sensing activity nih.gov. In one study, a series of furanone analogs with varying side chains were synthesized and tested for their ability to inhibit quorum sensing. The results demonstrated that both the length of the alkyl chain and the presence of other functional groups, such as vinyl bromide or aromatic rings, can modulate inhibitory activity frontiersin.org.

| Compound/Analog Feature | Observed Effect on Biological Activity |

| Alkyl chains > 6 carbons | Potential for decreased biofilm inhibition due to low solubility ucc.ie |

| C10-C14 acyl side chains (in AHLs) | Effective inhibitors at low concentrations |

| Longer alkyl chain substitutions | A feature of some furanones with anti-quorum sensing activity nih.gov |

| Aromatic ring substitutions at C-5 | Can produce remarkable inhibition of biofilm formation frontiersin.org |

Impact of Halogenation on Quorum Sensing Inhibitory Activity

A significant body of research has focused on the role of halogenation in the quorum sensing inhibitory properties of furanones. Halogenated furanones, originally isolated from the marine alga Delisea pulchra, are well-documented antagonists of N-acylhomoserine lactone-mediated quorum sensing frontiersin.org.

The introduction of halogen atoms, typically bromine, onto the furanone ring can dramatically enhance its ability to interfere with bacterial communication systems. These halogenated compounds are thought to act as potent Michael acceptors, enabling them to covalently modify and inactivate key proteins in the quorum sensing cascade, such as LuxS.

Studies have shown that halogenated furanones can inhibit quorum sensing-regulated processes, including bioluminescence and virulence factor production, in various bacteria ucc.ieoup.com. The mechanism of action is believed to involve the destabilization of LuxR-type transcriptional activator proteins, leading to their accelerated degradation oup.com. While 2(3H)-Furanone, 5-decyl- in its base form is not halogenated, the extensive research on halogenated analogs underscores a critical avenue for enhancing its potential as a quorum sensing inhibitor. The synthesis of halogenated derivatives of 5-decyl-2(3H)-furanone could therefore be a promising strategy for developing more potent anti-biofilm agents.

Steric and Electronic Effects on Pharmacological Profile

Furthermore, modifications to the furanone ring or the side chain can alter the electronic distribution within the molecule, thereby influencing its reactivity and pharmacological properties. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the electrophilicity of the furanone ring, which may be important for its mechanism of action ontosight.ai. The interplay between steric bulk and electronic properties is crucial for the design of furanone-based compounds with specific and potent pharmacological activities.

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activities nih.gov. By developing mathematical models, QSAR can predict the activity of new or untested compounds, thereby guiding the synthesis of more potent and selective molecules.

For furanone derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities. These models typically use a set of calculated molecular descriptors, which quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties.

In the context of 2(3H)-Furanone, 5-decyl-, a QSAR model could be developed using a series of analogs with varying alkyl chain lengths and other substitutions. The model could then be used to predict the optimal chain length for a particular activity, such as quorum sensing inhibition or anti-inflammatory effects. 3D-QSAR methods, like molecular field analysis, can provide even more detailed insights into the steric and electrostatic interactions that are important for activity nih.gov. Such computational approaches are invaluable for rational drug design and for prioritizing the synthesis of the most promising furanone derivatives.

Natural Occurrence, Biosynthesis, and Ecological Significance

Occurrence of 2(3H)-Furanones in Biological Systems

2(3H)-Furanones are widespread in nature, having been identified in a variety of organisms where they contribute to a range of biological functions.

Isolation from Microorganisms (e.g., Yeast, Bacteria)

A diverse group of microorganisms are known to produce furanone compounds. For instance, various species of yeast and bacteria synthesize these molecules. nih.govmdpi.com Butyrolactones, which are structurally related to 2(3H)-furanones, are produced by bacteria of the Streptomyces genus. nih.gov The marine red alga Delisea pulchra is a notable producer of halogenated furanones, which play a crucial role in its chemical defense mechanisms. nih.gov In the context of food production, some 4-hydroxy-3(2H)-furanones are produced by yeast during the fermentation processes of soy sauce and beer, likely from Maillard reaction intermediates. nih.govcapes.gov.br Furthermore, two 2[5H]-furanones have been identified as being released by the bacterium Lactobacillus helveticus under stress conditions, suggesting their involvement in cellular processes. nih.govresearchgate.net While the direct isolation of 2(3H)-Furanone, 5-decyl- from microorganisms has not been explicitly documented, the established production of other long-chain alkyl furanones by bacteria suggests that microbial synthesis of the 5-decyl variant is plausible.

Presence in Plants and Food Products (e.g., Onion, White Tea)

Furanones are significant components of many plant-based foods, contributing to their characteristic flavors and aromas. For example, furanones are important flavor compounds in fruits such as strawberries, raspberries, pineapples, and tomatoes. nih.govwikipedia.org A study on milk-flavored white tea (Camellia sinensis) identified dihydro-5-pentyl-2(3H)-furanone as an essential volatile compound responsible for its unique milky and creamy aroma. nih.gov In another instance, 2-hexyl-5-methyl-3(2H)-furanone and 2-octyl-5-methyl-3(2H)-furanone were detected in onion (Allium cepa) bulbs that had been infected by fungi or bacteria, with concentrations ranging from 1 to 30 ppm depending on the severity of the infection. coms.events The presence of these furanones with varying alkyl chain lengths in common food products suggests that 2(3H)-Furanone, 5-decyl- could also be a natural, yet perhaps uncharacterized, component of certain plant-derived foods and beverages.

Table 1: Examples of 2(3H)-Furanones in Biological Systems

| Compound Name | Source Organism/Food Product | Reference |

|---|---|---|

| Dihydro-5-pentyl-2(3H)-furanone | Milk-flavored white tea (Camellia sinensis) | nih.gov |

| 2-Hexyl-5-methyl-3(2H)-furanone | Infected Onion (Allium cepa) | coms.events |

| 2-Octyl-5-methyl-3(2H)-furanone | Infected Onion (Allium cepa) | coms.events |

| 4-Hydroxy-3(2H)-furanones | Soy sauce, Beer (Yeast fermentation) | nih.govcapes.gov.br |

| Halogenated furanones | Marine red alga (Delisea pulchra) | nih.gov |

Biosynthetic Pathways of 2(3H)-Furanones from Biological Precursors

The biosynthesis of 2(3H)-furanones can occur through various metabolic routes, often utilizing common biological precursors. The well-characterized biosynthesis of ascorbic acid (vitamin C), a furanone derivative, proceeds from sugar precursors in both plants and yeast. nih.gov In fruits, a key flavor compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is synthesized from D-fructose-1,6-diphosphate. mdpi.com

The biosynthesis of 2(3H)-furanones with long alkyl side chains, such as the 5-decyl variant, is likely linked to fatty acid metabolism. The synthesis of long-chain polyunsaturated fatty acids is a well-understood process involving fatty acid desaturase (FADS) and elongation of very long-chain fatty acid (ELOVL) enzymes. nih.govresearchgate.net It is conceivable that precursors from these pathways could be shunted towards the formation of long-chain 2(3H)-furanones. Another relevant biosynthetic process is the formation of furanosteroids, which involves the cleavage of side chains from sterol molecules. nih.gov While a definitive biosynthetic pathway for 2(3H)-Furanone, 5-decyl- has not been elucidated, the existing knowledge of fatty acid and steroid metabolism provides a foundation for future investigations into its formation in biological systems.

Role as Signaling Molecules in Inter-Organismal Interactions

Furanones play a significant role in chemical communication between organisms. One of the most studied functions is their ability to interfere with quorum sensing (QS) in bacteria. nih.gov QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation. core.ac.ukresearchgate.net Halogenated furanones produced by the marine alga Delisea pulchra are well-known for their ability to inhibit QS in various bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. nih.govoup.com This inhibition can lead to a reduction in virulence and an increased susceptibility of the bacteria to clearance by the host immune system. oup.com

The structural similarity of some furanones to the N-acylhomoserine lactone (AHL) signal molecules used by many Gram-negative bacteria is thought to be the basis for their QS-inhibitory activity. nih.govnih.gov Beyond microbial interactions, some furanones also function as insect pheromones. nih.govnih.gov For example, 5-methyl-4-hydroxy-3(2H)-furanone is a male pheromone in a species of cockroach. nih.gov In Lactobacillus helveticus, two 2[5H]-furanones have been proposed as signaling molecules that may be involved in the regulation of autolysis. nih.govresearchgate.net Given the established role of furanones with varying structures as signaling molecules, it is plausible that 2(3H)-Furanone, 5-decyl- could also participate in such inter-organismal communication, potentially as a quorum sensing modulator or as a pheromone.

Contribution to Flavor and Aroma Profiles in Natural Products

Furanones are highly valued in the food and fragrance industries for their potent and often pleasant sensory properties. tum.denih.govthegoodscentscompany.com Many furanones are characterized by low odor thresholds, meaning they can significantly impact the flavor and aroma of a product even at very low concentrations. nih.govtum.de For instance, dihydro-5-pentyl-2(3H)-furanone is a key contributor to the desirable coconut and creamy aroma of milk-flavored white tea. nih.gov Other furanones are associated with fruity, sweet, and caramel-like notes. nih.govwikipedia.org For example, 3-heptyldihydro-5-methyl-2(3H)-furanone is described as having a fruity, creamy, and waxy taste. thegoodscentscompany.com The sensory profile of a furanone is heavily influenced by its specific chemical structure, including the nature of any alkyl substituents. While the specific flavor and aroma profile of 2(3H)-Furanone, 5-decyl- has not been reported, based on the characteristics of structurally similar long-chain alkyl furanones, it is likely to possess creamy, waxy, or fruity notes.

Table 2: Flavor and Aroma Descriptors of Selected Alkylated 2(3H)-Furanones

| Compound Name | Flavor/Aroma Description | Reference |

|---|---|---|

| Dihydro-5-pentyl-2(3H)-furanone | Coconut, creamy | nih.gov |

| 3-Heptyldihydro-5-methyl-2(3H)-furanone | Fruity, creamy, waxy, green, fatty, oily, lactonic, citrus | thegoodscentscompany.com |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) | Sweet, strawberry, caramel | wikipedia.orgthegoodscentscompany.com |

| Sotolone | Meaty, spicy, nutty | nih.gov |

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2(3H)-Furanone, 5-decyl-. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of a related compound, 5-ethenyldihydro-2(3H)-furanone, characteristic signals for the protons on the furanone ring and the side chain are observed. For 2(3H)-Furanone, 5-decyl-, one would expect to see distinct signals for the protons on the furanone ring, likely in the downfield region, and a complex series of overlapping signals in the upfield region corresponding to the numerous protons of the long decyl chain.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. For furanone derivatives, the carbonyl carbon of the lactone ring typically appears as the most downfield signal, often above 170 ppm. The carbons of the double bond would be found in the olefinic region, while the carbons of the decyl group would populate the aliphatic region of the spectrum.

Detailed ¹H and ¹³C NMR data for a similar compound, 5-Methyl-2(3H)-furanone, are available and serve as a reference for interpreting the spectra of related structures. hmdb.ca

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a furanone derivative, dihydro-5-methyl-2(3H)-furanone, shows characteristic absorption bands that can be extrapolated to 2(3H)-Furanone, 5-decyl-. nist.gov

Key expected IR absorption bands for 2(3H)-Furanone, 5-decyl- include:

A strong, sharp peak for the C=O (carbonyl) stretch of the five-membered lactone ring, typically appearing in the range of 1740-1780 cm⁻¹.

An absorption band for the C=C (alkene) stretch within the furanone ring.

Multiple bands in the C-H stretching region (around 2850-2960 cm⁻¹) corresponding to the numerous C-H bonds of the decyl alkyl chain.

C-O stretching absorptions for the ester group within the lactone ring.

Table 1: Expected Infrared (IR) Spectroscopy Data for 2(3H)-Furanone, 5-decyl-

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Lactone C=O | 1740 - 1780 | Stretch |

| Ring C=C | 1640 - 1680 | Stretch |

| Alkyl C-H | 2850 - 2960 | Stretch |

| Ester C-O | 1000 - 1300 | Stretch |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

When coupled with Gas Chromatography (GC-MS), it becomes a highly effective method for separating and identifying volatile compounds in a mixture. The National Institute of Standards and Technology (NIST) Chemistry WebBook contains mass spectral data for numerous related furanone compounds, such as 5-dodecyldihydro-2(3H)-furanone and dihydro-5-tetradecyl-2(3H)-furanone, which are valuable for comparison. nist.govnist.gov The mass spectrum for 2(3H)-Furanone, 5-decyl-, would show a molecular ion peak corresponding to its molecular weight, and a series of fragment ions resulting from the characteristic cleavage of the decyl side chain and the furanone ring. hmdb.caimreblank.ch GC-MS has been extensively used to study the fragmentation of various 3(2H)-furanones, providing a basis for identifying unknown related compounds. imreblank.ch

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for the separation of 2(3H)-Furanone, 5-decyl- from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of compounds like furanones. A common approach involves using a reverse-phase (RP) column, such as a Newcrom R1, with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.com This method allows for the effective separation and subsequent quantification of furanone derivatives. sielc.comunimi.it Detection is typically achieved using a UV detector, as the furanone structure absorbs UV light.

Gas Chromatography (GC)

Gas Chromatography is a primary technique for the analysis of volatile and semi-volatile compounds such as 2(3H)-Furanone, 5-decyl-. The compound is passed through a capillary column, and its retention time—the time it takes to travel through the column—is a key identifier. nist.govnist.gov The NIST Chemistry WebBook provides Retention Index (RI) data for closely related compounds on both polar and non-polar GC columns, which is critical for method development. nist.gov GC can be coupled with various detectors for quantification, most commonly a Flame Ionization Detector (FID) or a mass spectrometer. nih.govnih.gov The combination of GC with tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity for analyzing furanones, even in complex samples. nih.govnih.gov

Photophysical Characterization (e.g., Absorption and Emission Spectra)

The photophysical properties of a molecule, which describe the interaction of the molecule with light, are determined through techniques such as UV-Visible absorption and fluorescence emission spectroscopy. These methods provide insight into the electronic transitions within the molecule.

For a compound like 2(3H)-Furanone, 5-decyl-, which is a γ-butyrolactone derivative, the primary chromophore is the carbonyl group within the lactone ring. Saturated esters and lactones typically exhibit weak absorption bands in the ultraviolet (UV) region, corresponding to n→π* (n-to-pi-star) electronic transitions of the carbonyl group.

Absorption Spectroscopy: UV-Visible spectroscopy measures the absorption of light by a sample as a function of wavelength. The resulting spectrum can be used to identify functional groups and quantify the concentration of the compound. The absorption spectrum for a saturated lactone like 5-decyldihydro-2(3H)-furanone is expected to show a weak absorption maximum (λ_max) in the range of 210-230 nm. The intensity of this absorption, given by the molar extinction coefficient (ε), is typically low for this type of n→π* transition.

Emission (Fluorescence) Spectroscopy: Fluorescence spectroscopy measures the light emitted from a sample after it has absorbed light. For a molecule to be fluorescent, it must possess a rigid, conjugated system. Simple saturated lactones like 5-decyldihydro-2(3H)-furanone are generally not fluorescent as they lack the necessary electronic structure to produce significant fluorescence emission. The energy absorbed is typically dissipated through non-radiative pathways like vibrational relaxation.

While specific experimental spectra for 5-decyldihydro-2(3H)-furanone are not widely available in published literature, the table below illustrates the expected photophysical characteristics based on the properties of similar saturated γ-lactones.

Table 1: Expected Photophysical Properties of 2(3H)-Furanone, 5-decyl-

| Parameter | Expected Value/Characteristic | Technique |

|---|---|---|

| Absorption Maximum (λ_max) | ~210–230 nm | UV-Visible Spectroscopy |

| Molar Extinction Coefficient (ε) | Low (<100 M⁻¹cm⁻¹) | UV-Visible Spectroscopy |

| Electronic Transition | n→π* of the carbonyl group | UV-Visible Spectroscopy |

| Fluorescence Emission | Negligible / Non-fluorescent | Fluorescence Spectroscopy |

Bioactivity Assay Methodologies (e.g., In Vitro Models for Antimicrobial and Quorum Sensing Inhibition Studies)

The evaluation of the biological activity of furanone compounds relies on a variety of standardized in vitro assays. These methodologies are designed to quantify the compound's ability to inhibit microbial growth, kill microbes, prevent biofilm formation, and interfere with bacterial communication (quorum sensing).

Antimicrobial Susceptibility Testing: Standard broth microdilution methods are employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of the compound that visibly inhibits the growth of a microorganism. The test is typically performed in 96-well microtiter plates where a standardized inoculum of bacteria is exposed to a serial dilution of the test compound. After incubation, the MIC is read as the lowest concentration well with no visible turbidity. researchgate.netnih.gov

Minimum Bactericidal Concentration (MBC) Assay: Following the MIC determination, the MBC is found by subculturing the contents of the wells that showed no growth onto an agar (B569324) medium without the test compound. The MBC is the lowest concentration that results in no bacterial growth on the agar, indicating that the bacteria have been killed rather than just inhibited. nih.gov

Biofilm Inhibition and Eradication Assays: Since many bacterial infections involve biofilms, assessing a compound's ability to prevent their formation or destroy existing ones is critical.

Crystal Violet Biofilm Assay: This common method is used to quantify biofilm formation. Bacteria are grown in microtiter plates in the presence of sub-MIC concentrations of the test compound. After incubation, planktonic (free-floating) cells are washed away, and the remaining biofilm is stained with crystal violet. The dye is then solubilized, and its absorbance is measured, which is proportional to the biofilm biomass. nih.gov A reduction in absorbance compared to the untreated control indicates biofilm inhibition. A similar protocol can be adapted to measure the eradication of pre-formed biofilms. nih.govnih.gov

Quorum Sensing (QS) Inhibition Assays: QS inhibition is a key anti-virulence strategy. Assays to detect QS inhibition often use genetically modified reporter strains that produce a measurable signal (e.g., light, color) under the control of a QS-regulated promoter.

Reporter Strain Assays: Bacterial reporter strains, such as Pseudomonas aeruginosa PAO-JP2 or Chromobacterium violaceum, are widely used. nih.gov These strains are engineered to express a reporter gene (e.g., lux for bioluminescence or lacZ for β-galactosidase activity) in response to specific QS signal molecules (acyl-homoserine lactones, AHLs). A reduction in the reporter signal in the presence of the test compound, without inhibiting bacterial growth, indicates QS inhibition. nih.govnih.gov

Virulence Factor Production Assays: The inhibition of QS can be confirmed by measuring the reduction in the production of QS-controlled virulence factors, such as pyocyanin (B1662382), elastase, and rhamnolipids in P. aeruginosa. nih.gov For example, pyocyanin production can be quantified spectrophotometrically by measuring the absorbance of a chloroform (B151607) extract from the bacterial culture supernatant. nih.gov

The table below summarizes the common in vitro assays used to characterize the bioactivity of furanone compounds.

Table 2: Methodologies for In Vitro Bioactivity Assessment of Furanones

| Assay Type | Methodology | Measured Endpoint | Target Activity |

|---|---|---|---|

| Antimicrobial | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | Bacteriostatic Effect |

| Antimicrobial | Plating from MIC wells | Minimum Bactericidal Concentration (MBC) | Bactericidal Effect |

| Anti-biofilm | Crystal Violet Staining | Biofilm biomass (Absorbance) | Biofilm Formation Inhibition |

| Quorum Sensing | Reporter Gene Strain (e.g., lux, lacZ) | Light emission or enzymatic activity | Interference with QS signaling |

| Anti-virulence | Spectrophotometric Quantification | Production of pigments (e.g., pyocyanin) | Inhibition of Virulence Factors |

Compound Reference Table

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2(3H)-Furanone, 5-decyl- |

| γ-butyrolactone |

| Acyl-homoserine lactone (AHL) |

| β-galactosidase |

| Pyocyanin |

| Elastase |

| Rhamnolipids |

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

The demand for natural and sustainably produced compounds is on the rise, particularly in the flavor, fragrance, and pharmaceutical industries. futuremarketinsights.com Future research will likely focus on developing innovative and environmentally friendly methods for synthesizing 2(3H)-Furanone, 5-decyl- and its analogs.

Biotechnological Production: A primary area of interest is the use of microorganisms for the biotechnological production of γ-decalactone. core.ac.uk The yeast Yarrowia lipolytica is a well-studied and effective biocatalyst for converting ricinoleic acid, the main component of castor oil, into γ-decalactone through the β-oxidation pathway. core.ac.ukmdpi.comnih.gov Future work will aim to optimize this process by genetically engineering microbial strains for higher yields and exploring different fermentation strategies, such as fed-batch and continuous cultures. core.ac.ukresearchgate.net

Green Chemistry Approaches: Beyond biocatalysis, green chemistry principles are being applied to the synthesis of furanones. This includes the use of environmentally benign catalysts and solvents, as well as solvent-free reactions to minimize hazardous waste and energy consumption. ed.govacs.org For instance, the use of titanium silicate (B1173343) molecular sieves as catalysts for the oxidation of furan (B31954) to 5-hydroxy-2(5H)-furanone represents a significant advancement in this area. rsc.orgresearchgate.net

Identification of New Biological Targets and Pathways

Furanones have demonstrated a range of biological activities, and a key research direction is to identify the specific molecular targets and signaling pathways they modulate.

Quorum Sensing Inhibition: A significant area of investigation is the ability of furanones to inhibit quorum sensing (QS) in bacteria like Pseudomonas aeruginosa. nih.govoup.commicrobiologyresearch.org QS is a cell-to-cell communication system that regulates virulence and biofilm formation, making its inhibition a promising anti-infective strategy that does not directly kill bacteria, potentially reducing the development of resistance. oup.commicrobiologyresearch.orgresearchgate.net Future studies will focus on elucidating the precise mechanisms by which furanones interfere with QS signaling molecules and their receptors. microbiologyresearch.org

Anticancer Potential: Research has also pointed to the potential of furanone derivatives as anticancer agents. nih.gov Some studies have shown that these compounds can induce cell cycle arrest and interact with DNA in cancer cells. nih.gov Further investigation is needed to identify the specific kinases, enzymes, or other cellular components that are targeted by furanones to exert their cytotoxic effects. nih.govccij-online.org

Rational Design of Potent and Selective Analogs

Building on the understanding of their biological activities, researchers are now focused on the rational design of more potent and selective 2(3H)-furanone analogs for specific applications.

Structure-Activity Relationship (SAR) Studies: A crucial aspect of this work is the systematic investigation of the structure-activity relationships (SAR) of furanone derivatives. nih.govnih.gov By synthesizing and testing a variety of analogs with different substituents on the furanone ring, researchers can determine which structural features are essential for a particular biological effect. nih.govnih.gov This knowledge is vital for designing new compounds with improved efficacy and reduced off-target effects.

Development of Selective Inhibitors: The goal is to develop furanone-based inhibitors that are highly selective for their intended target. For example, in the context of drug metabolism, furanocoumarin dimers have been shown to be extremely potent and selective inhibitors of the CYP3A4 enzyme. nih.gov Similarly, the development of highly potent and selective inhibitors for targets like the fatty acid amide hydrolase (FAAH) is an active area of research. nih.gov This approach of designing covalent inhibitors with low intrinsic reactivity holds significant promise. chemrxiv.org

Exploration of Ecological and Environmental Roles

The presence of 2(3H)-Furanone, 5-decyl- and other lactones in nature suggests they play important ecological roles. Understanding these roles can have implications for agriculture and environmental science.

Insect-Plant Interactions: Plant secondary metabolites, including furanones, are crucial in the chemical ecology of insect-plant interactions. nih.govnih.gov These compounds can act as attractants for pollinators or as defense mechanisms against herbivores. nih.gov Future research will explore how insects detect and respond to these chemical cues, which could lead to novel pest management strategies. nih.govillinois.eduresearchgate.net

Environmental Significance: The environmental fate and potential impact of γ-decalactone and related compounds are also areas for future study. While some sources suggest it is not suspected to be an environmental toxin, further investigation into its ecotoxicology is warranted. ewg.org Understanding how these compounds behave in the environment is crucial for their safe and sustainable use.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental research is accelerating the pace of discovery in furanone chemistry and biology.

Computational Chemistry: Computational methods, such as density functional theory (DFT), are being used to explore the electronic properties and reactivity of furanone derivatives. ajchem-b.com These studies can predict the antioxidant potential and other biological activities of new compounds, guiding synthetic efforts. ajchem-b.comresearchgate.net

In Silico Screening and Docking: Molecular docking simulations are valuable tools for predicting how furanone analogs will interact with their biological targets. nih.gov This in silico approach allows for the rapid screening of large libraries of virtual compounds to identify promising candidates for further experimental investigation. ccij-online.org The integration of these computational predictions with experimental validation is a powerful strategy for accelerating the development of new furanone-based technologies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-alkyl-2(3H)-furanones, and how are they optimized for scalability?

- Methodological Answer : Common routes include (i) lactonization of 4-hydroxy acids under acidic conditions (e.g., HCl or H₂SO₄ catalysis) and (ii) cyclization of γ-keto esters via intramolecular esterification. For example, 5-tetradecyl-2(3H)-furanone (C₁₈H₃₄O₂) is synthesized by cyclizing 4-hydroxystearic acid . Optimization involves solvent selection (e.g., toluene for azeotropic water removal) and temperature control (80–120°C) to minimize side reactions. Recent advances include click chemistry for introducing triazole substituents, as demonstrated in bis-triazole-furanone hybrids .

Q. How is the structural elucidation of 5-decyl-2(3H)-furanone performed using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : The lactone carbonyl (C=O) appears at ~170–175 ppm in ¹³C NMR, while the α-hydrogens to the carbonyl resonate at δ 2.5–3.0 ppm in ¹H NMR. The decyl chain shows characteristic signals at δ 0.8–1.3 ppm (terminal CH₃) and δ 1.2–1.6 ppm (methylene groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 283.26 for C₁₈H₃₄O₂ .

- X-ray Crystallography : Used to resolve stereochemistry in chiral derivatives (e.g., (S)-5-ethyl-2(3H)-furanone) .

Advanced Research Questions

Q. What strategies address stereoselectivity challenges in synthesizing chiral 5-alkyl-2(3H)-furanones?

- Methodological Answer :

- Asymmetric Catalysis : Chiral catalysts like BINOL-derived phosphoric acids enable enantioselective cyclization. For example, (5R)-3-bromo-5-methyl-2(5H)-furanone was synthesized with >90% ee using thiourea catalysts .

- Chiral Auxiliaries : Temporary directing groups (e.g., Evans oxazolidinones) control stereochemistry during lactonization, later removed via hydrolysis .

- Dynamic Kinetic Resolution : Racemic mixtures are resolved using lipases or transition-metal catalysts .

Q. How can researchers resolve contradictions in reported physicochemical properties of 5-alkyl-2(3H)-furanones (e.g., melting points, solubility)?

- Methodological Answer : Discrepancies often arise from purity issues (e.g., residual solvents) or polymorphism . Mitigation strategies include:

- Standardized Purification : Column chromatography (hexane/EtOAc gradients) followed by recrystallization (ethanol/water) .

- Thermogravimetric Analysis (TGA) : Quantifies thermal stability and detects solvent residues .

- Comparative Studies : Cross-validate data using multiple techniques (e.g., differential scanning calorimetry for melting points) .

Q. What role do 5-alkyl-2(3H)-furanones play in studying microbial interactions, and how are their bioactivities assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.